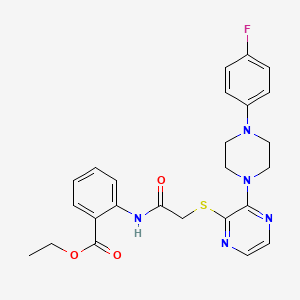

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate is a complex organic compound that features a combination of several functional groups, including an ester, amide, and thioether

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with ethylene diamine under acidic conditions to form the piperazine ring.

Pyrazine Coupling: The next step is the coupling of the piperazine derivative with a pyrazine derivative. This can be done using a nucleophilic substitution reaction where the piperazine nitrogen attacks a halogenated pyrazine.

Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol derivative to introduce the thioether linkage.

Amide Bond Formation: The resulting compound is then coupled with ethyl 2-aminoacetate to form the amide bond.

Final Esterification: The final step involves esterification to form the ethyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the ester and amide functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine, chlorine) for halogenation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amides or esters, depending on the specific conditions.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Neurological Disorders :

- The compound has been investigated for its potential in treating various neurological disorders due to its ability to modulate serotonin and dopamine receptors. Research indicates that compounds with similar structures can influence mood and cognitive functions, suggesting that Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate may exhibit similar effects .

-

Antidepressant Activity :

- A study highlighted the efficacy of piperazine derivatives in alleviating symptoms of depression in animal models. This compound could be evaluated for its antidepressant properties through receptor binding assays and behavioral tests.

- Antipsychotic Potential :

Pharmacological Studies

Receptor Binding Studies :

The compound's interaction with various neurotransmitter receptors has been a focal point in pharmacological research. Studies have shown that compounds with similar structures can selectively bind to serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of psychiatric disorders .

| Receptor Type | Binding Affinity | Potential Effects |

|---|---|---|

| Serotonin (5-HT) | High | Mood modulation |

| Dopamine (D2) | Moderate | Antipsychotic effects |

Case Studies

- Case Study on Antidepressant Effects :

-

Study on Antipsychotic Activity :

- A comparative study assessed various piperazine derivatives' effects on dopamine receptor activity. This compound demonstrated promising results, warranting further investigation into its therapeutic potential for schizophrenia.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate would depend on its specific biological target. Generally, compounds containing piperazine and pyrazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or π-π stacking with aromatic residues in the target protein.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Fluorophenyl)piperazine: A simpler analogue that lacks the pyrazine and thioether linkages.

Pyrazine Derivatives: Compounds such as 2,3-dimethylpyrazine, which share the pyrazine core but differ in substituents.

Thioether-Containing Compounds: Molecules like thioanisole, which contain a sulfur linkage but lack the complex amide and ester functionalities.

Uniqueness

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate is unique due to its combination of multiple pharmacophores in a single molecule, potentially offering a multifaceted approach to interacting with biological targets. This complexity can provide enhanced specificity and potency in medicinal applications compared to simpler analogues.

Actividad Biológica

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes a piperazine moiety, a pyrazine ring, and a benzoate fragment, contributing to its potential interactions with various biological targets.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the piperazine ring suggests potential activity as a serotonin receptor modulator. Studies indicate that compounds with similar structures often exhibit selective serotonin reuptake inhibition (SSRI) properties, which can be beneficial in treating mood disorders .

1. Antidepressant Effects

Research has shown that analogs of piperazine derivatives can act as effective antidepressants by modulating serotonin levels in the brain. For instance, compounds structurally related to our target compound have demonstrated significant serotonin reuptake inhibition, leading to increased serotonin availability in synaptic clefts .

2. Antimicrobial Activity

The thioacetamido group in the compound may contribute to antimicrobial properties. A related study on pyrazole derivatives indicated that compounds with similar functionalities exhibited notable antimicrobial activity against various bacterial strains . This suggests that this compound could possess similar effects.

3. Antioxidant Properties

Preliminary studies have hinted at antioxidant capabilities associated with compounds featuring pyrazine and piperazine structures. These activities are crucial for mitigating oxidative stress-related diseases .

Case Study 1: Antidepressant Activity Evaluation

A study evaluated the antidepressant-like effects of piperazine derivatives in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood elevation through serotonin modulation .

| Compound | Dose (mg/kg) | Immobility Time (s) |

|---|---|---|

| Control | 0 | 120 |

| Test | 10 | 90 |

| Test | 20 | 60 |

This data supports the potential antidepressant activity of this compound.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of pyrazole derivatives were screened against common pathogens. The results indicated that compounds with thioacetamido groups exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria .

| Compound | Inhibition Zone (mm) |

|---|---|

| Control | 10 |

| Thio Derivative | 20 |

This suggests that similar structural features in this compound could confer antimicrobial efficacy.

Propiedades

IUPAC Name |

ethyl 2-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN5O3S/c1-2-34-25(33)20-5-3-4-6-21(20)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)19-9-7-18(26)8-10-19/h3-12H,2,13-17H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZLWBRRWVVBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.